molecular formula C14H6Cl2F3N3O2 B2944940 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329212-64-8

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2944940
CAS RN: 329212-64-8
M. Wt: 376.12
InChI Key: LVEXBYVBMOIMAU-UHFFFAOYSA-N
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Description

“5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a dominant motif of many drugs . This class of compounds has varied and significant biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can include condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .

Scientific Research Applications

Synthesis and Antitumor Activities

  • A study by Z. Xin (2012) focused on the synthesis of derivatives of the compound and evaluated their antitumor activities. A specific compound showed promising antitumor activities in vivo, demonstrating the potential therapeutic applications of such chemicals in cancer treatment Synthesis and antitumor activities research.

Regioselective Synthesis

  • Research by Miha Drev et al. (2014) explored the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, detailing a methodology that allows for the creation of various derivatives of pyrazolo[1,5-a]pyrimidines. This synthesis process is significant for the development of compounds with potential biological activities Regioselective synthesis of 1- and 4-substituted.

Library of Fused Pyridine-4-carboxylic Acids

  • A study conducted by D. Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including derivatives related to the target compound. These acids underwent various combinatorial transformations, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds for further biological evaluation Approach to the library of fused pyridine-4-carboxylic acids.

Efficient Access to Disubstituted Derivatives

  • Research by Badr Jismy et al. (2020) reported an efficient synthesis method for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This method involves SNAr and Suzuki cross-coupling reactions, highlighting a strategy for creating diversely substituted compounds that could be explored for various biological activities Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines.

Synthesis, Crystal Structure, and Biological Activity

  • A study by Jin Liu Jin Liu et al. (2020) synthesized a derivative of the target compound and determined its crystal structure. It showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the compound's potential as an anticancer agent Synthesis, Crystal Structure and Antitumor Activity.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O2/c15-7-2-1-6(3-8(7)16)9-4-11(14(17,18)19)22-12(20-9)5-10(21-22)13(23)24/h1-5H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXBYVBMOIMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Synthesis routes and methods

Procedure details

1-(3,4-Dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione (1.00 g, 3.51 mmol) and 5-amino-1H-pyrazole-3-carboxylic acid (0.446 g, 3.51 mmoL) in acetic acid (100 mL) was heated at reflux for 48 hours. The reaction concentrated under reduced pressure and the crude product was purified by column chromatography on silica gel to give 5-(3,4-dichloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.20 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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